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Compound of Interest

Compound Name: 2-(3-Thienyl)ethanamine

Cat. No.: B1357127

Authored For: Drug Development Professionals, Researchers, and Scientists Preamble: This
document provides an in-depth analysis of the core physicochemical properties of 2-(3-
thienyl)ethanamine (CAS: 59311-67-0), a key heterocyclic building block in medicinal
chemistry. As a primary amine derivative of thiophene, its characteristics, such as basicity,
lipophilicity, and solubility, are critical determinants of its behavior in both synthetic protocols
and biological systems. This guide moves beyond a simple data sheet, offering field-proven
insights into the causality behind experimental choices and providing robust, self-validating
protocols for property determination.

Section 1: Chemical Identity and Core Physical
Properties

2-(3-Thienyl)ethanamine is an aromatic amine belonging to the thiophene class of
compounds. The presence of the sulfur-containing thiophene ring and the flexible ethylamine
side chain imparts a unique combination of properties relevant to its application as a scaffold or
intermediate in drug discovery.

Molecular Structure and Identifiers

The fundamental identity of this compound is established by its structure and universally
recognized chemical identifiers.
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Caption: Chemical structure of 2-(3-thienyl)ethanamine.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Source

IUPAC Name 2-thiophen-3-ylethanamine  PubChem[1]

CAS Number 59311-67-0 Chemsrc[2], PubChem[1]
Molecular Formula CeHoNS Chemsrc[2], PubChem[1]
Molecular Weight 127.21 g/mol PubChem[1]

| Synonyms | 2-(Thiophen-3-yl)ethanamine, 3-Thiopheneethanamine | Chemsrc[2], Alfa
Chemistry[3] |

Summary of Physicochemical Data

The following table summarizes key quantitative physicochemical parameters for 2-(3-
thienyl)ethanamine. It is important to note that many of these values are predicted or sourced
from chemical supplier databases and should be experimentally verified for critical applications.

Table 2: Key Physicochemical Properties

Property Value Source
Boiling Point 203.8£15.0°°C (at 760 Chemsrc[2]
mmHg)

Density 1.1 £0.1 g/cm? Chemsrc[2]
Refractive Index 1.567 Chemsrc|[2]
Flash Point 77.1+£20.4°C Chemsrc[2][4]
LogP (calculated) 1.14 Chemsrc[2][4]
Melting Point Not Available (for free base) Chemsrc|[2]

| Melting Point (HCI Salt) | 215-216 °C | chemBIink[5] |
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Section 2: Acid-Base Properties (pKa)

The basicity of the primary amine group, quantified by its pKa, is arguably the most critical
physicochemical property for 2-(3-thienyl)ethanamine. It governs the molecule's ionization
state at physiological pH, which directly impacts its solubility, membrane permeability, and
potential interactions with biological targets.

Significance and Expected Value

The pKa is the pH at which the amine is 50% protonated (as the ammonium conjugate acid, R-
NHs*) and 50% in its neutral, free base form (R-NHz). Like most primary amines, 2-(3-
thienyl)ethanamine is a base due to the lone pair of electrons on the nitrogen atom.[6] While a
specific experimental pKa value is not readily available in public databases, the expected pKa
for a primary aliphatic amine is typically in the range of 9-11.[7] This means that at
physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form,
which enhances aqueous solubility but can limit passive diffusion across lipid membranes.

Experimental Protocol: pKa Determination by
Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination due to its high
accuracy and simplicity.[7][8] The protocol involves monitoring the pH of a solution of the amine
as a strong acid is added, allowing for the precise determination of the half-equivalence point,
which corresponds to the pKa.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1357127?utm_src=pdf-body
https://www.benchchem.com/product/b1357127?utm_src=pdf-body
https://www.benchchem.com/product/b1357127?utm_src=pdf-body
https://en.wikipedia.org/wiki/Amine
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_pKa_of_Amine_and_Carboxylic_Acid_Groups_in_Amino_PEG_Linkers.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_pKa_of_Amine_and_Carboxylic_Acid_Groups_in_Amino_PEG_Linkers.pdf
https://www.mdpi.com/2673-8015/3/2/16
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation

( ) ( ) ( )

Titrnation
i & [ A/)

_ Repeat until past
{constamy equivalence point

Data walysis

Plot pH vs. Volume of Titrant

l

Determine Equivalence Point
(1st Derivative Peak)

l

Identify pH at Half-
Equivalence Volume (pKa)

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:
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e Preparation: Accurately prepare a ~0.01 M solution of 2-(3-thienyl)ethanamine in an
electrolyte solution (e.g., 0.15 M KCI to maintain constant ionic strength). Calibrate a pH
meter using standard buffers.

« Titration: Place the amine solution in a jacketed beaker maintained at a constant temperature
(e.g., 25 °C). Immerse the calibrated pH electrode and a stirrer.

o Data Collection: Add small, precise increments of a standardized strong acid titrant (e.g., 0.1
M HCI) using a burette. After each addition, allow the pH reading to stabilize and record both
the volume of titrant added and the corresponding pH.

e Analysis: Plot the recorded pH values against the volume of HCI added. The equivalence
point is identified as the point of maximum slope, which can be found precisely by plotting
the first derivative of the curve (ApH/AV vs. V).

e pKa Calculation: The pKa is the pH value at the half-equivalence point (i.e., the pH when half
the volume of titrant required to reach the equivalence point has been added).

Section 3: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter in
drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is
quantified by the partition coefficient (P), or more commonly, its logarithm (LogP).

Significance and Calculated Value

The LogP value is the ratio of the concentration of a compound in an organic solvent (typically
n-octanol) to its concentration in an aqueous phase (typically water or buffer) at equilibrium.[9]
[10]

e LogP > 0: Indicates the compound is more soluble in the organic phase (lipophilic).
e LogP < 0: Indicates the compound is more soluble in the aqueous phase (hydrophilic).[10]
e LogP = 0: Indicates equal partitioning between the two phases.[9]

For 2-(3-thienyl)ethanamine, the calculated LogP is 1.14.[2][4] This positive value suggests a
moderate degree of lipophilicity, indicating that while it has some preference for nonpolar
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environments, its basicity and ability to protonate will still confer significant aqueous solubility.

Experimental Protocol: LogP Determination by Shake-
Flask Method

The Shake-Flask method is the traditional and most widely accepted technique for the
experimental determination of LogP.[9] It directly measures the partitioning of the solute
between n-octanol and water.

Phase Preparation Partitioning

CC
[

:
)
:
an

Anw CalculationL
Quantify [Amine] in Quantify [Amine] in
Organic Phase (Coct) Aqueous Phase (Caq)

Calculate:
LogP =1log10(Coct / Caq)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.benchchem.com/product/b1357127?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for LogP determination via the Shake-Flask method.
Methodology:

o Phase Preparation: Pre-saturate n-octanol with water (or an appropriate buffer, e.g.,
phosphate buffer at pH 7.4) and vice-versa by mixing them and allowing the phases to
separate. This prevents volume changes during the experiment.[11]

» Partitioning: Prepare a dilute solution of 2-(3-thienyl)ethanamine in the pre-saturated
agueous phase. Add an equal volume of the pre-saturated n-octanol.

o Equilibration: Vigorously shake the mixture for a sufficient period (e.g., 1-2 hours) at a
constant temperature to ensure equilibrium is reached.

e Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean
separation.

o Quantification: Accurately determine the concentration of the amine in both the aqueous and
organic phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

» Calculation: Calculate the partition coefficient P = [concentration in octanol] / [concentration
in aqueous phase], and then determine LogP = logio(P).[10]

Section 4: Solubility

Solubility is a fundamental property that dictates how a compound can be formulated for
administration and how it behaves in agueous biological fluids. The solubility of amines is
highly dependent on pH due to the protonation of the amino group.[12]

Qualitative Assessment

Based on its structure, 2-(3-thienyl)ethanamine is expected to exhibit the following solubility
characteristics:

e Aqueous Solubility: As a primary amine, it can act as a hydrogen bond acceptor and donor,
which promotes water solubility.[6][13] This solubility is significantly enhanced at acidic to
neutral pH where the amine is protonated to form a more water-soluble ammonium salt.[12]
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» Organic Solvent Solubility: The presence of the thiophene ring and the six-carbon backbone
contributes to its solubility in a wide range of organic solvents, such as alcohols, DMSO, and
chlorinated solvents.

Experimental Protocol: Aqueous Solubility by Shake-
Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent system.

Methodology:

Preparation: Add an excess amount of 2-(3-thienyl)ethanamine to a known volume of the
desired aqueous medium (e.g., deionized water or a specific pH buffer) in a sealed vial.

o Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-
48 hours) to ensure that equilibrium between the dissolved and undissolved solid is
achieved.

o Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of
the supernatant, ensuring no solid particles are included. This is often achieved by
centrifugation followed by filtration through a low-binding filter (e.g., 0.22 um PVDF).

¢ Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration
of the dissolved amine using a validated analytical method (e.g., HPLC-UV).

e Result: The determined concentration represents the equilibrium solubility of the compound
under the specified conditions (e.g., in mg/mL or mol/L).

Section 5: Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of 2-(3-
thienyl)ethanamine. While specific spectra for this compound are not widely published, its
expected profile can be predicted based on its functional groups.

e 1H NMR: The spectrum is expected to show distinct signals for the three protons on the
thiophene ring, two triplet signals for the two inequivalent -CHz- groups of the ethyl chain,
and a broad singlet for the -NHz protons which may exchange with D20.[14] The protons on
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the carbon adjacent to the nitrogen will be deshielded and appear downfield (~2.3-3.0 ppm).
[14]

13C NMR: Signals for the four unique carbons of the thiophene ring and the two aliphatic
carbons of the ethyl side chain are expected. Carbons attached to the nitrogen atom typically
appear in the 10-65 ppm range.[14]

Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching for the primary
amine (typically two bands in the 3300-3500 cm~* region), C-H stretching for the aromatic
and aliphatic groups (~2850-3100 cm™1), and characteristic C=C and C-S stretching
vibrations from the thiophene ring.[14]

Mass Spectrometry (MS): The electron ionization (El) mass spectrum should show a
molecular ion (M*) peak corresponding to its molecular weight. A prominent fragmentation
pattern would likely involve the loss of the amino group or cleavage of the bond between the
two ethyl carbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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